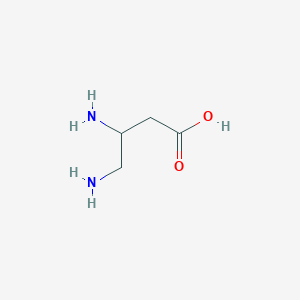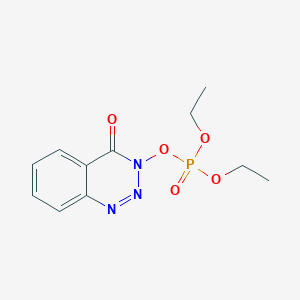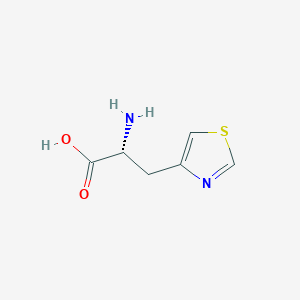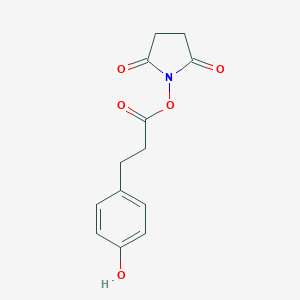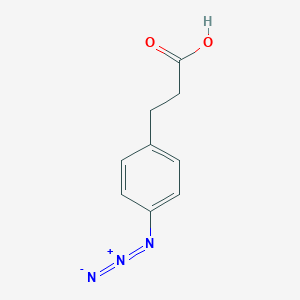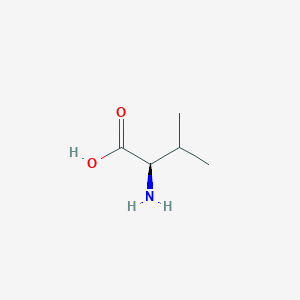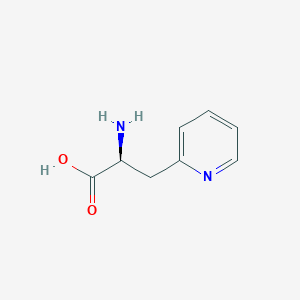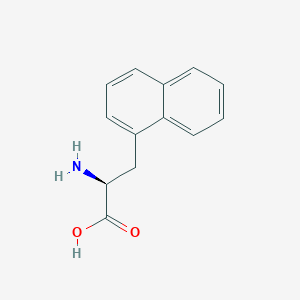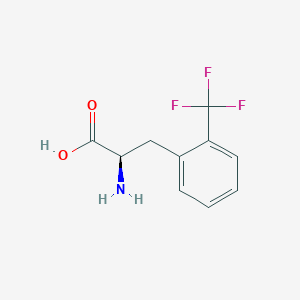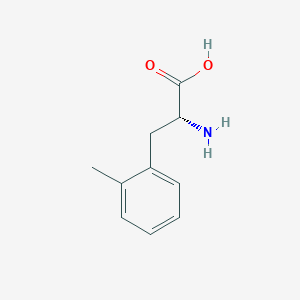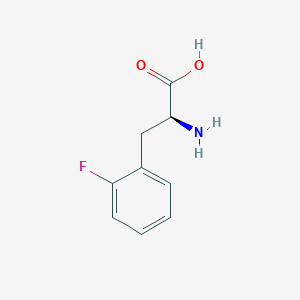
2-Fluoro-L-fenilalanina
Descripción general
Descripción
2-Fluoro-L-phenylalanine is a phenylalanine derivative . It is a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes .
Synthesis Analysis
The synthesis of 2-Fluoro-L-phenylalanine involves several steps. One method involves the use of [18F]fluoride, with corresponding precursors being fluorinated by isotopic exchange . This is followed by the removal of an activating formyl group with Rh (PPh 3) 3 Cl and subsequent hydrolysis of protecting groups in acidic medium . Another method involves the use of enzyme-catalyzed synthesis methods, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .
Molecular Structure Analysis
2-Fluoro-L-phenylalanine has a molecular weight of 183.18 and its empirical formula is C9H10FNO2 . It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 hypohalogenide (aliphatic) .
Chemical Reactions Analysis
The chemical reactions involving 2-Fluoro-L-phenylalanine are complex and can involve multiple steps. For instance, the enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine involved isotopic exchange starting from [18F]fluoride .
Physical And Chemical Properties Analysis
2-Fluoro-L-phenylalanine is a solid at room temperature . It has a molecular weight of 183.18 and its empirical formula is C9H10FNO2 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.
Aplicaciones Científicas De Investigación
Imágenes Moleculares
La 2-[18F]-fluoro-L-fenilalanina radiactiva se sintetiza como un prometedor agente radiofarmacéutico para la imagenología molecular mediante tomografía por emisión de positrones (PET) .
Terapia de Captura de Neutrones de Boro (BNCT)
4-Borono-2-[18F]fluoro-L-fenilalanina ([18F]FBPA) se desarrolló para monitorear la farmacocinética de la 4-10B-borono-L-fenilalanina (10B-BPA) utilizada en BNCT con PET . El potencial de imagenología tumoral de [18F]FBPA se demostró en varios modelos animales .
Tratamiento del Cáncer
BNCT es un tratamiento anticancerígeno que se basa en la reacción 10B(n, α)7Li en los tumores . La alta transferencia lineal de energía de las partículas α y 7Li generadas tras la irradiación de 10B . La 2-Fluoro-L-fenilalanina juega un papel crucial en este proceso .
Direcciones Futuras
Fluorinated compounds like 2-Fluoro-L-phenylalanine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .
Mecanismo De Acción
Target of Action
The primary target of 2-Fluoro-L-phenylalanine is the L-type amino acid transporters . These transporters are responsible for the uptake of large neutral amino acids, including phenylalanine, into cells .
Mode of Action
2-Fluoro-L-phenylalanine is incorporated into cells primarily through L-type amino acid transporters . Once inside the cell, it may interact with various biochemical pathways, potentially altering their function .
Biochemical Pathways
It’s known that phenylalanine plays a crucial role in the biosynthesis of other amino acids and neurotransmitters . Therefore, the introduction of a fluorine atom into phenylalanine could potentially affect these pathways .
Pharmacokinetics
The pharmacokinetics of 2-Fluoro-L-phenylalanine have been studied using positron emission tomography (PET) . The compound is metabolically stable and shows higher accumulation in certain types of tumors, such as melanomas, compared to non-melanoma tumors . This suggests that the compound’s bioavailability may be influenced by the type of tissue it is administered to .
Result of Action
Its accumulation in certain types of tumors suggests that it may have potential as a diagnostic or therapeutic agent .
Action Environment
The action of 2-Fluoro-L-phenylalanine can be influenced by various environmental factors. For example, the compound’s uptake into cells is mediated by L-type amino acid transporters, which can be influenced by factors such as pH and the presence of other amino acids . Additionally, the compound’s stability and efficacy may be affected by the specific biochemical environment within the cell .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-L-phenylalanine shares many biochemical properties with its parent compound, phenylalanine . It can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the presence of the fluorine atom, which can influence the molecule’s reactivity, stability, and binding affinity .
Cellular Effects
The cellular effects of 2-Fluoro-L-phenylalanine are diverse and depend on the specific cellular context . It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of cancer therapy, 2-Fluoro-L-phenylalanine has been shown to accumulate more in melanoma cells than in non-melanoma cells .
Molecular Mechanism
At the molecular level, 2-Fluoro-L-phenylalanine exerts its effects through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms can vary depending on the specific biological context and the other molecules present .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-L-phenylalanine can change over time . This can include changes in the molecule’s stability, degradation, and long-term effects on cellular function . For instance, studies have shown that 2-Fluoro-L-phenylalanine is metabolically stable .
Dosage Effects in Animal Models
The effects of 2-Fluoro-L-phenylalanine can vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects . The exact dosage effects can depend on the specific animal model and the route of administration .
Metabolic Pathways
2-Fluoro-L-phenylalanine is involved in various metabolic pathways . It can interact with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways involved can depend on the specific biological context .
Transport and Distribution
2-Fluoro-L-phenylalanine is transported and distributed within cells and tissues . This can involve specific transporters or binding proteins . The molecule’s localization or accumulation can be influenced by various factors, including its chemical properties and the specific cellular context .
Subcellular Localization
The subcellular localization of 2-Fluoro-L-phenylalanine can affect its activity or function . This can involve targeting signals or post-translational modifications that direct the molecule to specific compartments or organelles . The exact localization can depend on the specific cellular context and the other molecules present .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRCTMDYITATC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313089 | |
| Record name | 2-Fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19883-78-4 | |
| Record name | 2-Fluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Phenylalanine, 2-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



